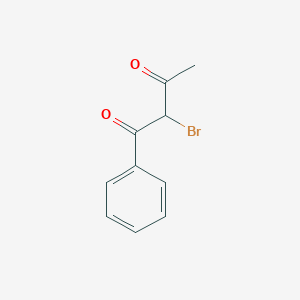

1,3-Butanedione, 2-bromo-1-phenyl-

Description

1,3-Butanedione derivatives are β-diketones with versatile applications in organic synthesis, catalysis, and pharmaceuticals.

Key structural analogs include:

- 1-Phenyl-1,3-butanedione (CAS 93-91-4): Parent compound without bromine .

- 1-(3-Bromophenyl)-1,3-butanedione (CAS 152706-83-7): Meta-bromo substitution .

- 1-(5-Bromo-2-hydroxy-phenyl)-1,3-butanedione: Ortho-hydroxy and para-bromo substitution .

- 1-(4-Bromophenyl)-4,4,4-trifluoro-1,3-butanedione (CAS 18931-61-8): Para-bromo with trifluoromethyl groups .

Properties

CAS No. |

57626-33-2 |

|---|---|

Molecular Formula |

C10H9BrO2 |

Molecular Weight |

241.08 g/mol |

IUPAC Name |

2-bromo-1-phenylbutane-1,3-dione |

InChI |

InChI=1S/C10H9BrO2/c1-7(12)9(11)10(13)8-5-3-2-4-6-8/h2-6,9H,1H3 |

InChI Key |

OHHOGWYNHFMXIF-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(C(=O)C1=CC=CC=C1)Br |

Origin of Product |

United States |

Preparation Methods

Traditional Bromination Methods

Direct Bromination with Molecular Bromine

Early methods employed molecular bromine (Br₂) in halogenated solvents like dichloromethane or ether. For example, a protocol dissolving 1-phenyl-1,3-butanedione in dichloromethane at −10°C, followed by slow Br₂ addition (1 equivalent over 90 minutes), yielded 2-bromo-1-phenyl-1,3-butanedione after 3 hours at room temperature. However, this method faced challenges:

- Low selectivity : Bromination occurred at both α-positions (C-2 and C-4), necessitating tedious purification.

- Side reactions : Over-bromination produced dibrominated byproducts (e.g., 2,4-dibromo-1-phenyl-1,3-butanedione).

- Yield limitations : Typical yields ranged from 60% to 75% due to competing decomposition pathways.

Solvent and Temperature Optimization

Modifications using non-polar solvents (e.g., n-chlorobutane) at −10°C improved selectivity slightly, with yields reaching 70–80%. Prolonged reaction times (16–24 hours) were required to approach thermodynamic equilibrium, but this increased side-product formation.

Selective Debromination Strategies

Two-Step Bromination-Debromination Process

The Korean patent KR100591908B1 introduced a breakthrough: non-selective bromination followed by regioselective debromination .

Bromination Step

1-Phenyl-1,3-butanedione is treated with Br₂ (1–2.5 equivalents) in dichloromethane at −10°C to 25°C. This generates a mixture of mono- and dibrominated products.

Debromination Step

A bromine remover (e.g., sodium sulfite, isopropanol) selectively removes bromine from the less stable α-position (C-4). For example, using sodium sulfite (0.5–10 equivalents) in aqueous ethanol at 50°C for 2 hours achieves 85–90% purity.

Key Advantages :

- Higher selectivity : 90–95% preference for the C-2 brominated product.

- Scalability : Tolerates molar ratios of Br₂:ketone up to 2.5:1 without over-bromination.

Limitations :

- Requires strict control of debromination time to prevent over-reduction.

- Generates stoichiometric waste (e.g., NaHSO₃).

Catalytic Bromination with Hydrogen Bromide

Green Chemistry Approach

The Chinese patent CN102503751B outlines an eco-friendly method using HBr as the bromine source, Cu(NO₃)₂ as a catalyst, and O₂/air as an oxidant in water.

Reaction Conditions

- Substrate : 1-Phenyl-1,3-butanedione (1 equivalent).

- Catalyst : Cu(NO₃)₂ (5 mol%).

- Solvent : Water.

- Temperature : 25–100°C.

- Oxidant : O₂ (1 atm) or air.

Mechanism

HBr oxidizes to Br₂ in situ via Cu(II)-mediated catalysis. Oxygen regenerates Cu(II), enabling a catalytic cycle:

$$ \text{4 HBr + O}2 \xrightarrow{\text{Cu}^{2+}} \text{2 Br}2 + 2 \text{H}_2\text{O} $$

Bromination occurs preferentially at the more nucleophilic α-carbon (C-2), yielding 90% isolated yield in Example 16.

Advantages :

- Solvent sustainability : Water replaces toxic halogenated solvents.

- Atom economy : HBr and O₂ are inexpensive and generate minimal waste.

Academic Advances in Synthesis

Comparative Analysis of Methods

| Method | Reagents | Solvent | Temperature | Yield | Selectivity | Environmental Impact |

|---|---|---|---|---|---|---|

| Traditional Br₂ | Br₂ | CH₂Cl₂ | −10°C | 75% | Low | High (toxic solvent) |

| Selective Debromination | Br₂, Na₂SO₃ | CH₂Cl₂/H₂O | 50°C | 90% | High | Moderate |

| Catalytic HBr/O₂ | HBr, Cu(NO₃)₂, O₂ | H₂O | 80°C | 90% | High | Low |

| NBS (Jeyakumar) | NBS, CH₃CN | CH₃CN | Reflux | 82% | Moderate | Moderate |

| Br₂-DMSO (Khan) | Br₂, DMSO | Neat | 0°C | 97% | High | High (DMSO waste) |

Chemical Reactions Analysis

Types of Reactions

1,3-Butanedione, 2-bromo-1-phenyl- undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can be oxidized to form corresponding acids or reduced to form alcohols.

Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form larger molecules.

Common Reagents and Conditions

Substitution: Reagents like sodium amide (NaNH2) or thiourea in solvents like ethanol.

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products

Substitution: Formation of 2-amino-1-phenyl-1,3-butanedione or 2-thio-1-phenyl-1,3-butanedione.

Oxidation: Formation of 2-bromo-1-phenyl-1,3-butanedioic acid.

Reduction: Formation of 2-bromo-1-phenyl-1,3-butanediol.

Scientific Research Applications

1,3-Butanedione, 2-bromo-1-phenyl- has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1,3-butanedione, 2-bromo-1-phenyl- involves its interaction with various molecular targets. The bromine atom and the carbonyl groups play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to potential biological effects. The exact pathways and targets depend on the specific application and the environment in which the compound is used .

Comparison with Similar Compounds

Table 1: Key Properties of Brominated 1,3-Butanedione Derivatives

Structural and Electronic Effects

Substituent Position :

- Bromine at the meta position (CAS 152706-83-7) reduces steric hindrance compared to ortho substitution, favoring electrophilic aromatic substitution.

- Ortho-hydroxy and para-bromo substitution (as in ) introduces intramolecular hydrogen bonding, increasing stability and solubility in polar solvents.

- Trifluoromethyl groups (CAS 18931-61-8) create strong electron-withdrawing effects, enhancing the electrophilicity of the diketone moiety.

Molecular Weight and Reactivity : Bromination increases molecular weight significantly (e.g., 241.08 for meta-bromo vs. 162.19 for the parent compound ). This alters boiling points, solubility, and reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura).

Q & A

Q. What are the optimal synthetic routes for preparing 2-bromo-1-phenyl-1,3-butanedione?

Methodological Answer: The synthesis typically involves bromination of 1-phenyl-1,3-butanedione using bromine (Br₂) or N-bromosuccinimide (NBS) under controlled conditions. Key steps include:

- Catalytic Bromination : Use of Lewis acids (e.g., AlCl₃) to activate the diketone for regioselective bromination at the α-position .

- Solvent Selection : Polar aprotic solvents like dichloromethane or acetonitrile enhance reaction efficiency .

- Temperature Control : Reactions are often conducted at 0–25°C to minimize side reactions like over-bromination or decomposition .

Q. Example Protocol :

Dissolve 1-phenyl-1,3-butanedione (10 mmol) in anhydrous CH₂Cl₂.

Add NBS (1.1 equiv) and a catalytic amount of FeCl₃.

Stir at room temperature for 12 hours.

Purify via column chromatography (SiO₂, hexane/ethyl acetate).

Q. Which spectroscopic techniques are recommended for characterizing 2-bromo-1-phenyl-1,3-butanedione?

Methodological Answer:

Q. Data Interpretation Example :

| Technique | Key Peaks/Features | Reference |

|---|---|---|

| ¹H NMR | δ 5.2 (s, 1H, CHBr) | |

| X-ray | C-Br = 1.91 Å |

Q. How can researchers assess the purity of 2-bromo-1-phenyl-1,3-butanedione?

Methodological Answer:

- Titration : Hydroxylamine hydrochloride method quantifies active ketone groups.

- HPLC : Reverse-phase C18 column with UV detection (λ = 254 nm) .

- Melting Point : Sharp mp ~65–66°C indicates high purity .

Advanced Research Questions

Q. How can contradictions in reported reaction yields for brominated diketones be resolved?

Methodological Answer: Yield discrepancies often arise from:

- Reaction Atmosphere : Moisture or oxygen can degrade intermediates; use Schlenk lines for air-sensitive steps .

- Catalyst Activity : Trace impurities in Lewis acids (e.g., AlCl₃) reduce efficiency; pre-purify catalysts via sublimation .

- Regioselectivity : Competing α- vs. β-bromination pathways require monitoring via in-situ IR or TLC .

Case Study :

A 2023 study found that yields dropped from 85% to 60% when reactions were conducted in non-anhydrous solvents, highlighting moisture sensitivity .

Q. What challenges arise in synthesizing metal complexes with 2-bromo-1-phenyl-1,3-butanedione ligands?

Methodological Answer:

- Coordination Geometry : The diketone’s steric bulk can hinder octahedral or square-planar coordination in Ni(II)/Cu(II) complexes .

- Ligand Lability : Bromine substituents may dissociate under heating; stabilize complexes with ancillary ligands (e.g., 2,2′-bipyridine) .

- Spectroscopic Characterization : EPR and UV-Vis (d-d transitions) clarify metal-ligand bonding but require low-temperature measurements .

Q. Example Protocol for Ni(II) Complex :

React NiCl₂·6H₂O with 2-bromo-1-phenyl-1,3-butanedione in ethanol.

Add 2,2′-bipyridine to stabilize the complex.

Characterize via magnetic susceptibility (μ ≈ 3.2 BM for octahedral Ni(II)) .

Q. What mechanistic insights exist for the bromination of 1-phenyl-1,3-butanedione?

Methodological Answer:

Q. Key Data :

| Condition | Pathway | Yield (%) |

|---|---|---|

| NBS/FeCl₃ | Radical | 82 |

| Br₂/AlCl₃ | Electrophilic | 75 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.